Mito-LND

Description

BenchChem offers high-quality Mito-LND suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mito-LND including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

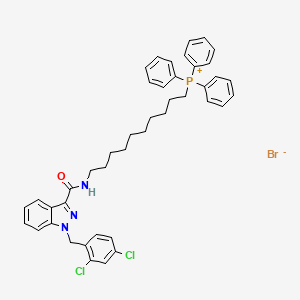

IUPAC Name |

10-[[1-[(2,4-dichlorophenyl)methyl]indazole-3-carbonyl]amino]decyl-triphenylphosphanium;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H44Cl2N3OP.BrH/c44-35-29-28-34(40(45)32-35)33-48-41-27-17-16-26-39(41)42(47-48)43(49)46-30-18-5-3-1-2-4-6-19-31-50(36-20-10-7-11-21-36,37-22-12-8-13-23-37)38-24-14-9-15-25-38;/h7-17,20-29,32H,1-6,18-19,30-31,33H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSSFQSESARZNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCCCCCNC(=O)C2=NN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H45BrCl2N3OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mito-LND's Mechanism of Action in Lung Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mito-LND, a novel mitochondria-targeted derivative of lonidamine (LND), represents a significant advancement in the strategic targeting of cancer cell metabolism. By conjugating LND with a triphenylphosphonium (TPP+) cation, Mito-LND achieves selective accumulation within the mitochondria of cancer cells, driven by their higher mitochondrial membrane potential. This targeted delivery enhances its potency by over 100-fold compared to its parent compound.[1] This document provides a comprehensive overview of the core mechanism of action of Mito-LND in lung cancer cells, detailing its impact on mitochondrial bioenergetics, redox homeostasis, critical signaling pathways, and the ultimate induction of cell death. Quantitative data, detailed experimental protocols, and pathway visualizations are provided to offer a thorough resource for the scientific community.

Core Mechanism of Action

Mito-LND exerts its anti-cancer effects through a multi-pronged attack on the metabolic and signaling networks that are fundamental to lung cancer cell survival and proliferation. The core mechanism is initiated by its primary function as a potent inhibitor of oxidative phosphorylation (OXPHOS).[1][2]

Inhibition of Mitochondrial Bioenergetics

The primary molecular targets of Mito-LND within the mitochondria are key components of the electron transport chain (ETC). Specifically, Mito-LND potently inhibits the activity of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase).[1][3] This dual inhibition disrupts the flow of electrons through the ETC, leading to a significant reduction in oxidative phosphorylation and, consequently, a sharp decline in mitochondrial ATP synthesis. This bioenergetic crisis deprives the cancer cells of the energy required for rapid growth and proliferation.

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

A direct consequence of inhibiting the ETC is the leakage of electrons, which then react with molecular oxygen to form superoxide radicals (O₂•−) and other reactive oxygen species (ROS). Mito-LND treatment leads to a substantial increase in mitochondrial ROS production. This surge in ROS overwhelms the cell's antioxidant capacity, leading to a state of severe mitochondrial oxidative stress. This is evidenced by the oxidation of key antioxidant enzymes, such as mitochondrial peroxiredoxin (Prx3). The resulting oxidative damage to mitochondrial DNA, proteins, and lipids further compromises mitochondrial function and integrity.

Modulation of Pro-Survival Signaling Pathways

The metabolic and oxidative stress induced by Mito-LND triggers a cascade of downstream signaling events. A critical pathway affected is the PI3K/AKT/mTOR signaling axis, a central regulator of cell growth, proliferation, and survival. Mito-LND treatment leads to the dephosphorylation and inactivation of AKT and its downstream effector, p70S6K. By shutting down this pro-survival pathway, Mito-LND removes a critical defense mechanism of the cancer cells, rendering them more susceptible to cell death.

Induction of Autophagic Cell Death

In lung cancer cells, particularly those with KRAS mutations, the primary mode of cell death induced by Mito-LND is a form of programmed cell death known as autophagy, and more specifically, mitophagy (the selective degradation of mitochondria by autophagy). The accumulation of damaged, ROS-producing mitochondria triggers the autophagic machinery to engulf and eliminate these dysfunctional organelles. While autophagy is typically a survival mechanism, excessive or sustained autophagy, as induced by Mito-LND, can lead to cell death. In EGFR-mutant lung cancer cells, the mechanism may differ, with evidence suggesting a role for apoptosis.

Quantitative Data Summary

The enhanced potency of Mito-LND is evident in its low micromolar efficacy against various lung cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values) of LND vs. Mito-LND in Lung Cancer Cells

| Cell Line | Compound | IC₅₀ (µM) | Reference |

| H2030BrM3 (KRAS Mutant) | Mito-LND | 0.74 | |

| A549 (KRAS Mutant) | Mito-LND | 0.69 | |

| PC9 (EGFR Mutant) | Mito-LND | 0.5 (48h) | |

| PC9BrM3 (EGFR Mutant) | Mito-LND | 0.7 (48h) |

Table 2: Inhibition of Mitochondrial Complexes by Mito-LND

| Target | Cell Line | IC₅₀ (µM) | Reference |

| Mitochondrial Complex I | H2030BrM3 | 1.2 | |

| Mitochondrial Complex II | H2030BrM3 | 2.4 |

Table 3: In Vivo Efficacy of Mito-LND

| Animal Model | Treatment | Outcome | Reference |

| B[a]P-induced Murine Lung Tumor | Mito-LND | 48% reduction in tumor load | |

| B[a]P-induced Murine Lung Tumor | Mito-LND + Mito-HNK | 83% reduction in tumor load | |

| H2030BrM3 Xenograft | Mito-LND (7.5 µmol/kg) | Significantly decreased tumor progression and brain metastasis |

Visualizations of Core Mechanisms and Workflows

Signaling Pathway Diagram

References

The Biological Function of Mito-Lonidamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mito-Lonidamine (Mito-LND) is a novel, orally active compound that has demonstrated significant potential in cancer therapy. It is a modification of the antiglycolytic drug Lonidamine (LND), engineered to specifically target the mitochondria of cancer cells.[1] This targeted approach enhances its potency and selectivity, making it a promising candidate for inhibiting cancer cell proliferation, progression, and metastasis, particularly in challenging cancers like lung cancer and glioblastoma.[2][3] This technical guide provides an in-depth overview of the core biological functions of Mito-Lonidamine, its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates.

Core Mechanism of Action

Mito-Lonidamine's primary mechanism of action revolves around the disruption of mitochondrial bioenergetics in cancer cells. This is achieved by adding a triphenylphosphonium (TPP+) cation to the Lonidamine structure, which facilitates its accumulation within the negatively charged mitochondrial matrix of tumor cells.[3] Once inside the mitochondria, Mito-LND exerts its anti-cancer effects through a multi-pronged approach:

-

Inhibition of Oxidative Phosphorylation (OXPHOS): Mito-LND is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I and Complex II.[4] This inhibition disrupts the process of oxidative phosphorylation, leading to a significant decrease in ATP production, the primary energy currency of the cell.

-

Induction of Reactive Oxygen Species (ROS): By blocking the electron transport chain, Mito-LND causes an accumulation of electrons, which then react with molecular oxygen to generate superoxide radicals and other reactive oxygen species. This surge in mitochondrial ROS (mROS) induces oxidative stress, damaging cellular components and triggering cell death pathways.

-

Induction of Autophagic Cell Death: The cellular stress induced by mitochondrial dysfunction and ROS production activates autophagy, a cellular process of self-digestion. In the context of Mito-LND treatment, this process leads to autophagic cell death in cancer cells.

-

Inactivation of Pro-Survival Signaling Pathways: Mito-Lonidamine has been shown to downregulate the AKT/mTOR/p70S6K signaling pathway, a critical pathway for cell growth, proliferation, and survival. By inhibiting this pathway, Mito-LND further contributes to the suppression of tumor growth.

Quantitative Data Summary

The enhanced potency of Mito-Lonidamine compared to its parent compound, Lonidamine, is evident in various quantitative measures. The following tables summarize key efficacy data from preclinical studies.

| Cell Line | Compound | IC50 for Cell Proliferation | Reference |

| H2030BrM3 (Lung Cancer) | Lonidamine | ~120 µM | |

| Mito-Lonidamine | 0.69 µM | ||

| A549 (Lung Cancer) | Lonidamine | ~210 µM | |

| Mito-Lonidamine | 0.74 µM | ||

| LN229 (Glioblastoma) | Mito-Lonidamine | 2.01 µM | |

| U251 (Glioblastoma) | Mito-Lonidamine | 1.67 µM | |

| T98G (Glioblastoma) | Mito-Lonidamine | 3.36 µM | |

| U87 (Glioblastoma) | Mito-Lonidamine | 3.45 µM |

| Mitochondrial Complex | Compound | IC50 for Inhibition (in H2030BrM3 cells) | Reference |

| Complex I | Lonidamine | 444 µM | |

| Mito-Lonidamine | 1.2 µM | ||

| Complex II | Lonidamine | 390 µM | |

| Mito-Lonidamine | 2.4 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological function of Mito-Lonidamine.

Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the measurement of Oxygen Consumption Rate (OCR) to determine the effect of Mito-Lonidamine on mitochondrial function.

Materials:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant Solution

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Mito-Lonidamine

-

Oligomycin (Complex V inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Seahorse XFe96 or similar analyzer

Procedure:

-

Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

-

Cell Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following compounds at their final desired concentrations:

-

Port A: Mito-Lonidamine or vehicle control

-

Port B: Oligomycin

-

Port C: FCCP

-

Port D: Rotenone/Antimycin A

-

-

Seahorse Assay: Calibrate the sensor cartridge in the Seahorse analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will measure OCR at baseline and after the sequential injection of the compounds.

-

Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol describes the detection of mitochondrial superoxide production using the fluorescent probe hydroethidine (HE) followed by HPLC analysis.

Materials:

-

Hydroethidine (HE)

-

Mito-Lonidamine

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Acetonitrile

-

HPLC system with a fluorescence detector

Procedure:

-

Cell Treatment: Treat cancer cells with Mito-Lonidamine or vehicle control for the desired time.

-

Probe Loading: Incubate the cells with hydroethidine (e.g., 10 µM) for a specified period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them.

-

Sample Preparation: Precipitate proteins from the cell lysate using acetonitrile. Centrifuge the samples to pellet the protein and collect the supernatant.

-

HPLC Analysis: Inject the supernatant into an HPLC system equipped with a C18 column. Use a gradient of acetonitrile and water with formic acid to separate the HE oxidation products. Detect the fluorescent products, specifically 2-hydroxyethidium (a specific product of superoxide) and ethidium, using a fluorescence detector.

-

Data Quantification: Quantify the peak areas of 2-hydroxyethidium and ethidium to determine the levels of mitochondrial ROS production.

Assessment of Autophagy by Western Blotting for LC3 Conversion

This protocol details the detection of autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-LC3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with Mito-Lonidamine or vehicle control. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities for LC3-I (higher molecular weight) and LC3-II (lower molecular weight). An increase in the LC3-II/LC3-I ratio is indicative of increased autophagy. Also, probe for a loading control like β-actin to ensure equal protein loading.

Analysis of AKT/mTOR/p70S6K Signaling Pathway

This protocol describes the use of Western blotting to assess the phosphorylation status of key proteins in the AKT/mTOR/p70S6K pathway.

Materials:

-

Same as for LC3 Western blotting.

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-phospho-p70S6K (Thr389), anti-total-p70S6K.

Procedure:

-

Cell Treatment and Lysis: Follow the same procedure as for the LC3 Western blot.

-

Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedure as for the LC3 Western blot.

-

Immunoblotting:

-

Block the membranes as described previously.

-

Incubate separate membranes with primary antibodies against the phosphorylated and total forms of AKT, mTOR, and p70S6K.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Analysis: Visualize the bands and quantify their intensities. A decrease in the ratio of phosphorylated protein to total protein for AKT, mTOR, and p70S6K indicates inhibition of the signaling pathway.

Mandatory Visualizations

The following diagrams illustrate the core mechanisms and experimental workflows described in this guide.

Caption: Mechanism of action of Mito-Lonidamine in a cancer cell.

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Caption: General workflow for Western blot analysis.

References

- 1. HPLC-Based Monitoring of Oxidation of Hydroethidine for the Detection of NADPH Oxidase-Derived Superoxide Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing Radiation Therapy Response in Prostate Cancer Through Metabolic Modulation by Mito-Lonidamine: A 1H and 31P Magnetic Resonance Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation of Mito-LND, a targeting mitochondrial metabolism inhibitor, for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Mito-LND: A Targeted Approach to Disrupting Mitochondrial Respiration in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mito-LND, a novel mitochondrially-targeted derivative of lonidamine (LND), has emerged as a potent inhibitor of the mitochondrial respiratory chain, demonstrating significant anti-cancer activity in a variety of preclinical models. By selectively accumulating within the mitochondria of cancer cells, Mito-LND circumvents the limitations of its parent compound, exhibiting enhanced potency and a favorable toxicity profile. This guide provides a comprehensive technical overview of Mito-LND, focusing on its mechanism of action, quantitative effects on mitochondrial respiration, and the downstream signaling pathways it modulates. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and development in this promising area of cancer therapeutics.

Introduction: The Rationale for Targeting Mitochondrial Metabolism in Cancer

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. While the "Warburg effect," a reliance on aerobic glycolysis, is a well-established hallmark of cancer, it is now clear that many tumors also depend on mitochondrial oxidative phosphorylation (OXPHOS) for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis. The mitochondrial electron transport chain (ETC), the primary site of OXPHOS, therefore represents a critical vulnerability in cancer cells.

Lonidamine (LND) is an indazole derivative that has been investigated for its anti-cancer properties, which are partly attributed to its ability to interfere with energy metabolism.[1] However, its clinical utility has been hampered by limited efficacy and off-target effects.[2] To enhance its potency and selectivity, Mito-LND was synthesized by conjugating LND to a triphenylphosphonium (TPP+) cation.[1] This modification facilitates the accumulation of the drug within the negatively charged mitochondrial matrix, leading to a significantly higher local concentration and more potent inhibition of its mitochondrial targets.[1]

Mechanism of Action: Inhibition of the Mitochondrial Respiratory Chain

Mito-LND exerts its primary anti-cancer effects through the direct inhibition of the mitochondrial respiratory chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase).[2] This dual inhibition disrupts the flow of electrons through the ETC, leading to a cascade of downstream events that are detrimental to cancer cell survival.

Quantitative Effects on Mitochondrial Respiratory Chain Complexes

The inhibitory potency of Mito-LND on mitochondrial respiratory chain complexes has been quantified in various cancer cell lines. The half-maximal inhibitory concentrations (IC50) highlight the significantly greater potency of Mito-LND compared to its parent compound, LND.

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Mito-LND | Complex I | H2030BrM3 | 1.2 | |

| Mito-LND | Complex II | H2030BrM3 | 2.4 | |

| LND | Complex I | H2030BrM3 | 444 | |

| LND | Complex II | H2030BrM3 | 390 |

Table 1: Inhibitory Potency of Mito-LND and LND on Mitochondrial Respiratory Chain Complexes. This table summarizes the IC50 values of Mito-LND and LND for the inhibition of mitochondrial Complex I and Complex II in the H2030BrM3 lung cancer cell line.

Impact on Cellular Proliferation

The inhibition of mitochondrial respiration by Mito-LND translates to a potent anti-proliferative effect in a range of cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Mito-LND | H2030BrM3 | Lung Cancer | 0.74 | |

| Mito-LND | A549 | Lung Cancer | 0.69 | |

| Mito-LND | PC9 | Lung Cancer (EGFR mutant) | 1.5 (24h), 0.5 (48h) | |

| Mito-LND | PC9BrM3 | Lung Cancer (EGFR mutant, brain metastatic) | 1.5 (24h), 0.7 (48h) | |

| Mito-LND | LN229 | Glioblastoma | 2.01 | |

| Mito-LND | U251 | Glioblastoma | 1.67 | |

| Mito-LND | T98G | Glioblastoma | 3.36 | |

| Mito-LND | U87 | Glioblastoma | 3.45 |

Table 2: Anti-proliferative Activity of Mito-LND in Various Cancer Cell Lines. This table presents the IC50 values of Mito-LND for the inhibition of cell growth in different human cancer cell lines.

Downstream Cellular Consequences of Mitochondrial Respiratory Chain Inhibition

The disruption of the ETC by Mito-LND triggers a series of interconnected cellular events that culminate in cancer cell death.

Increased Reactive Oxygen Species (ROS) Production

Inhibition of Complex I and II leads to the leakage of electrons from the ETC, which then react with molecular oxygen to form superoxide radicals and other reactive oxygen species (ROS). This surge in mitochondrial ROS overwhelms the cell's antioxidant capacity, leading to oxidative stress and damage to cellular components, including DNA, proteins, and lipids.

Disruption of Mitochondrial Membrane Potential and ATP Synthesis

The ETC is crucial for maintaining the mitochondrial membrane potential (ΔΨm), which is the driving force for ATP synthesis by ATP synthase. By inhibiting the ETC, Mito-LND causes a collapse of the ΔΨm, leading to a significant reduction in cellular ATP levels. This energy crisis further compromises essential cellular functions.

Modulation of Key Signaling Pathways

Mito-LND has been shown to modulate several critical signaling pathways that are frequently dysregulated in cancer.

-

AKT/mTOR/p70S6K Pathway: Mito-LND treatment leads to the dephosphorylation and inactivation of key components of the AKT/mTOR/p70S6K signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

-

Raf/MEK/ERK Pathway: In glioblastoma cells, Mito-LND has been shown to inhibit the malignant proliferation by blocking the Raf/MEK/ERK signaling pathway.

The inhibition of these pro-survival pathways, coupled with the induction of cellular stress, pushes the cancer cell towards apoptosis and other forms of cell death.

References

The Role of Mito-LND in Inducing Autophagic Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mito-LND, a mitochondria-targeted derivative of lonidamine, has emerged as a potent anti-cancer agent that selectively induces cell death in tumor cells. By directly targeting the powerhouse of the cell, Mito-LND disrupts mitochondrial bioenergetics, leading to a cascade of events culminating in autophagic cell death. This technical guide provides an in-depth examination of the molecular mechanisms underpinning Mito-LND's action, with a focus on its role in modulating key signaling pathways that govern autophagy. We present a compilation of quantitative data, detailed experimental protocols for assessing its efficacy, and visual diagrams of the core signaling pathways to facilitate a comprehensive understanding for researchers in oncology and drug development.

Core Mechanism of Action

Mito-LND's primary mode of action is the targeted disruption of mitochondrial function. Synthesized by conjugating lonidamine (LND) with a triphenylphosphonium (TPP+) cation, Mito-LND accumulates selectively within the mitochondria of cancer cells, driven by the high mitochondrial membrane potential characteristic of these cells.[1] This targeted accumulation allows for significantly greater potency, with IC50 values for inhibiting cell proliferation being 188- to 300-fold lower than those of its parent compound, LND.[1][2]

Once localized to the mitochondria, Mito-LND exerts its effects through several key mechanisms:

-

Inhibition of Mitochondrial Respiratory Chain: Mito-LND potently inhibits complexes I and II of the electron transport chain.[2][3] This action curtails oxidative phosphorylation (OXPHOS), leading to a sharp decrease in mitochondrial ATP production.

-

Induction of Oxidative Stress: The disruption of the electron transport chain results in an increased generation of mitochondrial reactive oxygen species (ROS), particularly superoxide. This surge in ROS creates a state of severe oxidative stress within the cancer cells.

-

Depolarization of Mitochondrial Membrane Potential: The inhibition of respiratory complexes and the accumulation of ROS lead to a reduction in the mitochondrial membrane potential, further compromising mitochondrial integrity and function.

These mitochondrial insults are the primary triggers for the downstream signaling events that commit the cell to autophagic cell death.

Quantitative Data: Efficacy of Mito-LND

The anti-proliferative and mitochondria-disrupting effects of Mito-LND have been quantified across various cancer cell lines.

Table 1: IC50 Values for Cell Viability

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |

| LN229 | Glioblastoma | 2.01 | 72 h |

| U251 | Glioblastoma | 1.67 | 72 h |

| T98G | Glioblastoma | 3.36 | 72 h |

| U87 | Glioblastoma | 3.45 | 72 h |

| PC9 | EGFR-mutant Lung Cancer | 1.5 | 24 h |

| PC9 | EGFR-mutant Lung Cancer | 0.5 | 48 h |

| PC9BrM3 | Brain Metastatic Lung Cancer | 1.5 | 24 h |

| PC9BrM3 | Brain Metastatic Lung Cancer | 0.7 | 48 h |

| SNU-449 WT | Hepatocellular Carcinoma | 2.757 | Not Specified |

| SNU-449 SR | Sorafenib-Resistant HCC | 5.941 | Not Specified |

| SNU-449 RR | Regorafenib-Resistant HCC | 4.583 | Not Specified |

Data compiled from studies on glioblastoma and hepatocellular carcinoma.

Table 2: IC50 Values for Mitochondrial Complex Inhibition

| Mitochondrial Complex | Cell Line | IC50 (µM) |

| Complex I | H2030BrM3 | 1.2 |

| Complex II | H2030BrM3 | 2.4 |

Data from a study on brain metastatic lung cancer cells, demonstrating potent inhibition of mitochondrial respiration.

Signaling Pathways in Mito-LND-Induced Autophagy

Mito-LND leverages the cell's own stress-response pathways to induce autophagic cell death. The central mechanism involves the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a master negative regulator of autophagy.

The AMPK-mTOR-ULK1 Axis

The disruption of mitochondrial function by Mito-LND creates a low-energy state, characterized by a high AMP/ATP ratio. This directly activates AMPK, the cell's primary energy sensor. Simultaneously, the increase in mitochondrial ROS can also contribute to AMPK activation.

Activated AMPK initiates autophagy through two primary branches:

-

mTORC1 Inhibition: AMPK directly phosphorylates and activates the TSC2 tumor suppressor, which in turn inhibits mTORC1. AMPK can also directly phosphorylate the mTORC1 subunit RAPTOR, further contributing to its inhibition. The suppression of mTORC1 is a critical step, as it de-represses the ULK1 (Unc-51 like autophagy activating kinase 1) complex, the initiator of autophagosome formation.

-

ULK1 Activation: Under energy stress, AMPK can directly phosphorylate and activate ULK1, priming it for the initiation of autophagy.

The activated ULK1 complex then phosphorylates downstream autophagy-related (Atg) proteins, such as Beclin-1 and ATG14, to orchestrate the formation of the phagophore, the precursor to the autophagosome.

Induction of Mitophagy via BNIP3

Given its direct action on mitochondria, a key feature of Mito-LND is the induction of mitophagy—the selective autophagic clearance of damaged mitochondria. This process is often mediated by mitochondrial outer membrane receptors like BNIP3. The ULK1 kinase, activated by AMPK, plays a crucial role in this process. ULK1 can phosphorylate the mitophagy receptor BNIP3, an event that enhances BNIP3's interaction with LC3 on the phagophore membrane and promotes BNIP3 protein stability. This targeted mechanism ensures that the dysfunctional mitochondria, the source of the cellular stress, are efficiently engulfed and degraded.

Experimental Protocols

Here we provide detailed methodologies for key experiments to study the effects of Mito-LND on cancer cells.

Cell Viability and Colony Formation Assay

This assay assesses the long-term effect of Mito-LND on the ability of single cells to proliferate and form colonies.

Protocol:

-

Cell Seeding: Seed LN229 or U251 glioblastoma cells in 6-well plates at a density of 800 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Mito-LND (e.g., 0, 0.5, 1.0, 2.5 µM) for 12 hours. A 0.1% DMSO solution should be used as a vehicle control.

-

Incubation: After 12 hours, replace the drug-containing medium with fresh, complete medium and culture the cells for 14 days, allowing colonies to form.

-

Fixing and Staining:

-

Wash the colonies gently with PBS.

-

Fix the colonies with 100% methanol for 30 minutes.

-

Stain the fixed colonies with 0.1% crystal violet solution for 30 minutes.

-

-

Quantification: Wash away excess stain with water, air dry the plates, and count the number of visible colonies (typically >50 cells).

Western Blot for Autophagy Markers (LC3)

This protocol is used to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., A549, H2030) to achieve 70-80% confluency. Treat cells with Mito-LND (e.g., 2 µM) for desired time points (e.g., 0, 6, 12, 24 hours).

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 12-15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C. Also probe for p-AMPK, p-mTOR, and a loading control like GAPDH or β-actin on separate blots or after stripping.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Calculate the LC3-II/GAPDH or LC3-II/LC3-I ratio.

Measurement of Mitochondrial ROS

This protocol uses the MitoSOX Red fluorescent probe and flow cytometry to specifically quantify mitochondrial superoxide levels.

Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with Mito-LND (e.g., 1-2.5 µM) for the desired duration (e.g., 24 hours). Include a positive control (e.g., Antimycin A) and a vehicle control.

-

Staining:

-

Prepare a 1-5 µM working solution of MitoSOX Red in pre-warmed HBSS or serum-free medium.

-

Remove the treatment medium, wash cells once with warm PBS.

-

Add the MitoSOX working solution and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Cell Harvesting:

-

Aspirate the MitoSOX solution and wash cells gently with warm PBS.

-

Harvest adherent cells using trypsin-EDTA and neutralize with complete medium.

-

Centrifuge the cell suspension at 300-400 x g for 5 minutes.

-

-

Flow Cytometry:

-

Resuspend the cell pellet in 300-500 µL of cold PBS.

-

Analyze samples immediately on a flow cytometer, using the PE channel to detect MitoSOX fluorescence.

-

Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.

-

Seahorse Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to provide a real-time assessment of mitochondrial respiration and function.

Protocol:

-

Preparation (Day before): Hydrate a Seahorse XF sensor cartridge overnight at 37°C in a non-CO2 incubator using Seahorse XF Calibrant. Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

-

Assay Preparation (Day of):

-

Wash cells with pre-warmed Seahorse XF DMEM medium (supplemented with glucose, pyruvate, and glutamine, pH 7.4).

-

Add 180 µL of fresh assay medium to each well and incubate at 37°C in a non-CO2 incubator for 1 hour.

-

Load the injection ports of the hydrated sensor cartridge with 10X stock solutions of mitochondrial modulators: Oligomycin (Port A), FCCP (Port B), and Rotenone/Antimycin A (Port C).

-

-

Seahorse Analysis:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell plate.

-

The assay will proceed by measuring baseline OCR, followed by the sequential injection of the modulators to determine key parameters:

-

Basal Respiration: Baseline OCR before injections.

-

ATP-Linked Respiration: Decrease in OCR after Oligomycin injection.

-

Maximal Respiration: Peak OCR after FCCP injection.

-

Non-Mitochondrial Respiration: OCR remaining after Rotenone/Antimycin A injection.

-

-

Conclusion and Future Directions

Mito-LND represents a promising strategy in cancer therapy by exploiting the unique metabolic characteristics of tumor cells. Its ability to specifically target mitochondria and initiate a robust autophagic cell death program underscores the potential of targeting cellular metabolism. The core mechanism, driven by the induction of mitochondrial dysfunction, ROS production, and subsequent modulation of the AMPK/mTOR signaling axis, provides a clear rationale for its anti-neoplastic effects.

Future research should focus on exploring the efficacy of Mito-LND in combination with other therapeutic modalities. For instance, its ability to induce autophagy could be synergistic with chemotherapy or radiation, which often trigger cellular stress. Furthermore, a deeper investigation into the specific components of the autophagy machinery that are essential for Mito-LND-induced cell death could reveal novel therapeutic targets and potential mechanisms of resistance. The detailed protocols and mechanistic diagrams provided in this guide offer a foundational framework for researchers to further elucidate the therapeutic potential of this targeted anti-cancer agent.

References

Mito-LND: A Technical Guide to its Impact on Mitochondrial Reactive Oxygen Species Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Mito-LND, a mitochondria-targeted derivative of lonidamine, with a specific focus on its profound effects on reactive oxygen species (ROS) production. By inhibiting key complexes of the electron transport chain, Mito-LND disrupts mitochondrial bioenergetics and instigates a surge in mitochondrial ROS, a critical event in its anti-cancer activity. This document details the quantitative effects of Mito-LND, outlines the experimental protocols for assessing its impact on ROS, and visually represents the underlying signaling pathways and experimental workflows.

Introduction

Mitochondria, the primary sites of cellular respiration, are also the main intracellular source of reactive oxygen species (ROS). While low levels of ROS are essential for normal cellular signaling, excessive production leads to oxidative stress, a condition implicated in various pathologies, including cancer. Mito-LND, a novel compound that selectively accumulates in the mitochondria of cancer cells, leverages this vulnerability by potently inducing mitochondrial ROS production, leading to cell death. This guide serves as a technical resource for researchers investigating the therapeutic potential of Mito-LND and other mitochondria-targeted agents.

Quantitative Effects of Mito-LND on Mitochondrial Function and Cell Viability

Mito-LND's primary mechanism of action involves the direct inhibition of mitochondrial respiratory complexes I and II. This inhibition disrupts the electron transport chain, leading to a cascade of events culminating in increased ROS production and decreased cell viability. The following tables summarize the key quantitative data reported in the literature.

Table 1: Inhibitory Potency of Mito-LND on Mitochondrial Complexes

| Cell Line | Mitochondrial Complex | IC50 (µM) | Reference |

| H2030BrM3 Lung Cancer | Complex I | 1.2 | [1][2] |

| H2030BrM3 Lung Cancer | Complex II | 2.4 | [1] |

Table 2: Anti-proliferative Activity of Mito-LND in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H2030BrM3 | Lung Cancer | 0.74 | |

| A549 | Lung Cancer | 0.69 | |

| PC9 | EGFR Mutant Lung Cancer | 1.5 (24h), 0.5 (48h) | |

| PC9BrM3 | EGFR Mutant Lung Cancer (Brain Metastatic) | 1.5 (24h), 0.7 (48h) |

Experimental Protocols for Measuring Mito-LND-Induced ROS Production

Accurate quantification of mitochondrial ROS is crucial for elucidating the mechanism of action of compounds like Mito-LND. Below are detailed protocols for two widely used methods.

Measurement of Mitochondrial Superoxide by Flow Cytometry using MitoSOX Red

This protocol allows for the high-throughput quantification of mitochondrial superoxide in live cells.

Materials:

-

MitoSOX™ Red mitochondrial superoxide indicator

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium

-

Flow cytometer

Protocol:

-

Cell Preparation: Seed cells in appropriate culture vessels and grow to the desired confluency. On the day of the experiment, treat cells with desired concentrations of Mito-LND or vehicle control for the specified duration.

-

MitoSOX Red Stock Solution Preparation: Dissolve the contents of one vial of MitoSOX Red (50 µg) in 13 µL of high-quality DMSO to make a 5 mM stock solution. Mix well by vortexing. Store the stock solution at -20°C, protected from light.

-

MitoSOX Red Working Solution Preparation: On the day of the experiment, dilute the 5 mM MitoSOX Red stock solution to a final working concentration of 2.5-5 µM in pre-warmed HBSS or serum-free medium. It is critical not to exceed a 5 µM concentration to avoid cytotoxic effects.

-

Cell Staining:

-

For adherent cells, remove the culture medium and wash the cells once with warm PBS. Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in the MitoSOX Red working solution. Incubate for 10-30 minutes at 37°C, protected from light.

-

-

Cell Harvesting and Washing:

-

For adherent cells, after incubation, discard the MitoSOX Red solution, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium.

-

Collect all cells (adherent and suspension) and centrifuge at 400 x g for 3-5 minutes.

-

Wash the cell pellet three times with pre-warmed medium or HBSS.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in 300-500 µL of cold PBS or HBSS.

-

Analyze the samples immediately on a flow cytometer.

-

Excite the stained cells at 510 nm and detect the emission at approximately 580 nm (typically using the PE channel).

-

Record the Mean Fluorescence Intensity (MFI) for each sample.

-

HPLC-Based Analysis of Hydroethidine (HE) Oxidation for Superoxide Detection

This method provides a more specific and quantitative measurement of superoxide by separating and quantifying the superoxide-specific oxidation product of hydroethidine, 2-hydroxyethidium (2-OH-E+).

Materials:

-

Hydroethidine (HE)

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid (FA) (HPLC grade)

-

Internal standard (e.g., 3,8-diamino-6-phenylphenanthridine - DAPP)

-

HPLC system with fluorescence and UV detectors

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with Mito-LND or control as required.

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells and extract the HE oxidation products, typically using acetonitrile.

-

-

Sample Preparation:

-

Prepare a stock solution of HE (e.g., 20 mM) in DMSO and store at -80°C.

-

Prepare standards for 2-hydroxyethidium (2-OH-E+), ethidium (E+), and diethidium (E+-E+).

-

Prepare an internal standard solution (e.g., 1 mM DAPP in DMSO).

-

-

HPLC Analysis:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution using a mobile phase consisting of 0.1% TFA or FA in water (mobile phase A) and 0.1% TFA or FA in acetonitrile (mobile phase B).

-

Set the fluorescence detector to an excitation wavelength of ~510 nm and an emission wavelength of ~595 nm for 2-OH-E+ and E+.

-

Use a UV detector to monitor the unreacted HE.

-

-

Quantification:

-

Identify and quantify the peaks corresponding to 2-OH-E+, E+, and other oxidation products by comparing their retention times with the authentic standards.

-

Normalize the peak areas to the internal standard and the total protein concentration of the cell lysate.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Mito-LND and the general experimental workflows for assessing its impact on ROS production.

Signaling Pathway of Mito-LND Induced ROS Production

Caption: Mito-LND's mechanism of action leading to cancer cell death.

Experimental Workflow for Flow Cytometry-based ROS Detection

Caption: Workflow for mitochondrial ROS detection using MitoSOX Red and flow cytometry.

Experimental Workflow for HPLC-based Superoxide Detection

Caption: Workflow for specific superoxide detection using HPLC analysis of HE oxidation.

Conclusion

Mito-LND represents a promising strategy for targeting the metabolic vulnerabilities of cancer cells. Its ability to potently inhibit mitochondrial complexes I and II, leading to a significant increase in ROS production, underscores the therapeutic potential of modulating mitochondrial function. The experimental protocols and pathways detailed in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of Mito-LND and to develop novel mitochondria-targeted cancer therapies.

References

Unraveling the Molecular Intricacies of Mito-LND: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mito-LND, a novel mitochondria-targeted derivative of lonidamine, has emerged as a potent anti-cancer agent with promising therapeutic potential. By selectively accumulating within the mitochondria of cancer cells, Mito-LND disrupts fundamental cellular processes, leading to cell death and inhibition of tumor growth. This technical guide provides an in-depth exploration of the molecular targets of Mito-LND, presenting a comprehensive overview of its mechanism of action. We delve into the quantitative data defining its interaction with key mitochondrial and signaling proteins, offer detailed methodologies for the pivotal experiments that have elucidated its function, and visualize the complex biological pathways it modulates. This document serves as a critical resource for researchers seeking to understand and harness the therapeutic capabilities of Mito-LND.

Primary Molecular Targets of Mito-LND in Mitochondria

Mito-LND's primary mode of action lies in its ability to directly inhibit key components of the mitochondrial electron transport chain (ETC), leading to a cascade of events that culminate in cancer cell death.

Inhibition of Mitochondrial Respiratory Complexes I and II

Mito-LND has been demonstrated to be a potent inhibitor of both mitochondrial complex I (NADH:ubiquinone oxidoreductase) and complex II (succinate dehydrogenase).[1][2][3][4] This dual inhibition disrupts the flow of electrons through the ETC, impairing oxidative phosphorylation (OXPHOS) and consequently reducing ATP production.[3] The inhibitory potency of Mito-LND on these complexes is significantly greater than its parent compound, lonidamine (LND).

Quantitative Analysis of Mitochondrial Complex Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Mito-LND against mitochondrial complexes I and II, as well as its effect on the proliferation of various cancer cell lines.

| Target/Cell Line | IC50 (µM) | Reference |

| Mitochondrial Complex I (in H2030BrM3 cells) | 1.2 | |

| Mitochondrial Complex II (in H2030BrM3 cells) | 2.4 | |

| H2030BrM3 Lung Cancer Cells | 0.74 | |

| A549 Lung Cancer Cells | 0.69 | |

| LN229 Glioblastoma Cells | 2.01 | |

| U251 Glioblastoma Cells | 1.67 | |

| T98G Glioblastoma Cells | 3.36 | |

| U87 Glioblastoma Cells | 3.45 | |

| PC9 EGFR-mutant Lung Cancer Cells (24h) | 1.5 | |

| PC9 EGFR-mutant Lung Cancer Cells (48h) | 0.5 | |

| PC9BrM3 EGFR-mutant Lung Cancer Cells (24h) | 1.5 | |

| PC9BrM3 EGFR-mutant Lung Cancer Cells (48h) | 0.7 |

Downstream Cellular Effects of Mito-LND

The inhibition of mitochondrial respiration by Mito-LND triggers a series of downstream events that contribute to its anti-cancer activity.

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

A direct consequence of inhibiting the electron transport chain is the increased production of reactive oxygen species (ROS) within the mitochondria. This surge in ROS overwhelms the cell's antioxidant capacity, leading to oxidative stress, which in turn damages cellular components and activates cell death pathways. Mito-LND treatment has been shown to increase the levels of superoxide and other oxidizing species.

Modulation of Key Signaling Pathways

Mito-LND has been found to significantly impact critical signaling pathways that regulate cell growth, proliferation, and survival.

-

AKT/mTOR/p70S6K Pathway: Mito-LND treatment leads to the inactivation of the pro-survival AKT/mTOR/p70S6K signaling pathway. This inhibition is observed through the decreased phosphorylation of key proteins in this cascade, such as AKT and P70S6K.

-

Raf/MEK/ERK Pathway: In glioblastoma cells, Mito-LND has been shown to block the Raf/MEK/ERK signaling pathway, which is crucial for malignant cell proliferation.

Induction of Autophagy and Apoptosis

The cellular stress induced by Mito-LND, including energy depletion and oxidative stress, triggers programmed cell death mechanisms. Mito-LND has been shown to induce autophagic cell death in lung cancer cells. Furthermore, it promotes apoptosis by reducing the mitochondrial membrane potential and promoting the generation of ROS.

Visualizing the Mechanism of Action of Mito-LND

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and signaling pathways affected by Mito-LND.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the molecular targets and effects of Mito-LND.

Determination of Mitochondrial Complex I and II Activity

-

Objective: To quantify the inhibitory effect of Mito-LND on the enzymatic activity of mitochondrial respiratory chain complexes I and II.

-

Principle: The activity of complex I (NADH dehydrogenase) and complex II (succinate dehydrogenase) is measured by monitoring the change in absorbance of specific substrates or electron acceptors.

-

General Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from control and Mito-LND-treated cancer cells using differential centrifugation or a commercial kit.

-

Protein Quantification: Determine the protein concentration of the mitochondrial isolates using a Bradford or BCA assay.

-

Complex I Activity Assay:

-

Incubate isolated mitochondria with NADH as a substrate.

-

Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Perform the assay in the presence of rotenone (a specific complex I inhibitor) to determine the specific activity.

-

-

Complex II Activity Assay:

-

Incubate isolated mitochondria with succinate as a substrate.

-

Use an artificial electron acceptor such as DCPIP (2,6-dichlorophenolindophenol) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Measure the reduction of the electron acceptor, indicated by a change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP).

-

-

Data Analysis: Calculate the specific activity of each complex and determine the IC50 value of Mito-LND by testing a range of concentrations.

-

Measurement of Cellular Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

-

Objective: To assess the impact of Mito-LND on mitochondrial respiration in intact cells.

-

Principle: The Seahorse XF Analyzer measures the rate of oxygen consumption (OCR) in real-time, providing a readout of mitochondrial function.

-

General Protocol:

-

Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate.

-

Mito-LND Treatment: Treat the cells with various concentrations of Mito-LND for a specified duration.

-

Seahorse Assay:

-

Replace the culture medium with Seahorse XF assay medium.

-

Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone and antimycin A (complex I and III inhibitors).

-

-

Data Analysis: The Seahorse software calculates key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Detection of Reactive Oxygen Species (ROS)

-

Objective: To measure the intracellular and mitochondrial production of ROS following Mito-LND treatment.

-

Principle: Utilize fluorescent probes that react with specific ROS to generate a detectable signal.

-

General Protocol using HPLC-based analysis of hydroethidine (HE) oxidation:

-

Cell Treatment: Treat cancer cells with Mito-LND.

-

Probe Loading: Incubate the cells with hydroethidine (HE), a probe that is oxidized by superoxide to form fluorescent products.

-

Cell Lysis and Extraction: Lyse the cells and extract the fluorescent products.

-

HPLC Analysis: Separate and quantify the specific oxidation products of HE, such as 2-hydroxyethidium (2-OH-E+), which is a specific marker for superoxide, using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

-

Immunoblotting for Analysis of Signaling Pathways and Protein Redox State

-

Objective: To determine the effect of Mito-LND on the phosphorylation status of key signaling proteins and the oxidation state of redox-sensitive proteins like peroxiredoxins.

-

Principle: Use specific antibodies to detect the levels of total and phosphorylated proteins, or the different redox states of a protein, after separation by SDS-PAGE.

-

General Protocol:

-

Cell Lysis: Lyse control and Mito-LND-treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-AKT, total AKT, oxidized peroxiredoxin).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative changes in protein levels or phosphorylation. For redox blotting of peroxiredoxins, non-reducing gel electrophoresis is often used to separate the oxidized (dimeric) and reduced (monomeric) forms.

-

Conclusion

Mito-LND represents a highly promising strategy in cancer therapy due to its targeted action on mitochondrial bioenergetics and key cellular signaling pathways. Its ability to dually inhibit mitochondrial complexes I and II, leading to increased ROS production and the shutdown of pro-survival signaling, underscores its potent anti-cancer efficacy. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of Mito-LND as a next-generation therapeutic agent. A thorough understanding of its molecular targets is paramount for designing effective clinical trials and exploring its potential in combination with other cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical evaluation of Mito-LND, a targeting mitochondrial metabolism inhibitor, for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Mito-Lonidamine on Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mito-Lonidamine (Mito-LND), a novel mitochondria-targeted iteration of the anti-cancer agent Lonidamine (LND), has emerged as a potent disruptor of cancer cell metabolism. By selectively accumulating within the mitochondria of tumor cells, Mito-LND exerts a multi-pronged attack on their bioenergetic and signaling pathways. This document provides a comprehensive technical overview of Mito-LND's mechanism of action, its quantifiable effects on metabolic parameters, detailed experimental protocols for its study, and visual representations of the key signaling pathways it modulates. This guide is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of Mito-LND.

Introduction: The Warburg Effect and the Rationale for Targeting Cancer Metabolism

Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1][2] This metabolic reprogramming is a fundamental hallmark of cancer, providing the necessary building blocks for rapid proliferation and conferring a survival advantage.[3][4][5] While seemingly inefficient for ATP production compared to oxidative phosphorylation (OXPHOS), aerobic glycolysis supports the anabolic demands of cancer cells. However, most tumor cells retain functional mitochondria, which play a crucial role in tumorigenesis by providing ATP and essential biosynthetic intermediates. This reliance on mitochondrial metabolism presents a therapeutic vulnerability. Mito-LND is a strategically designed molecule that exploits this by targeting the powerhouses of cancer cells.

Mito-Lonidamine: Mechanism of Action

Mito-LND is a conjugate of the parent drug Lonidamine and a triphenylphosphonium (TPP+) cation. The TPP+ moiety facilitates the selective accumulation of the drug within the mitochondria of cancer cells, which have a more hyperpolarized mitochondrial membrane compared to normal cells. This targeted delivery significantly enhances its potency and reduces off-target toxicity.

The primary mechanism of action of Mito-LND involves the inhibition of the mitochondrial electron transport chain (ETC). Specifically, it targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) . This dual inhibition disrupts oxidative phosphorylation, leading to a cascade of downstream effects:

-

Decreased ATP Production: By crippling the ETC, Mito-LND significantly reduces the cell's ability to generate ATP through oxidative phosphorylation.

-

Increased Reactive Oxygen Species (ROS) Production: Inhibition of the ETC leads to an accumulation of electrons, which can then react with molecular oxygen to generate superoxide and other reactive oxygen species. This oxidative stress can induce cellular damage and trigger apoptosis.

-

Induction of Autophagic Cell Death: Mito-LND has been shown to induce autophagic cell death in cancer cells, a process that may be linked to the metabolic stress and ROS production it causes.

-

Inhibition of the AKT/mTOR Signaling Pathway: Mito-LND treatment leads to the inactivation of the pro-survival AKT/mTOR/p70S6K signaling pathway, further contributing to its anti-cancer effects.

Quantitative Effects of Mito-LND on Cancer Cell Metabolism

The following tables summarize the quantitative data from various studies on the effects of Mito-LND on cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of Mito-LND on Cancer Cell Proliferation

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H2030BrM3 | Lung Cancer (Brain Metastasis) | 0.74 | |

| A549 | Lung Cancer | 0.69 |

Table 2: Inhibitory Concentration (IC50) of Mito-LND on Mitochondrial Respiratory Chain Complexes

| Cell Line | Complex | IC50 (µM) | Reference |

| H2030BrM3 | Complex I | 1.2 | |

| H2030BrM3 | Complex II | 2.4 |

Table 3: Effects of Mito-LND on Cellular Metabolism

| Parameter | Cell Line | Treatment | Observation | Reference |

| Oxygen Consumption Rate (OCR) | Prostate Cancer Cells | Mito-LND | Reduced OCR | |

| Extracellular Acidification Rate (ECAR) | Prostate Cancer Cells | Mito-LND | Initial increase, then reduction | |

| Intracellular pH | Prostate Cancer Cells | Mito-LND | Decreased | |

| ATP Levels | Glioblastoma Cells | Mito-LND | Dose-dependent decrease | |

| ROS Levels | Glioblastoma Cells | Mito-LND | Significantly increased | |

| Lactate Production | Prostate Cancer Cells | Mito-LND | Selectively suppressed | |

| Succinate Accumulation | Melanoma Cells (LND) | Lonidamine (150 µM, 1h) | ~3-5 fold increase | |

| Fumarate and Malate Levels | Melanoma Cells (LND) | Lonidamine (150 µM, 1h) | Decreased |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of Mito-LND on cancer cell metabolism.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., A549, H2030BrM3, LN229, U251) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Mito-LND Preparation: Mito-LND is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) should be used in all experiments.

Measurement of Cellular Respiration and Glycolysis (Seahorse XF Analyzer)

The Seahorse XF Analyzer is a standard tool for real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

-

Cell Seeding: Cells are seeded in a Seahorse XF96 or XF24 cell culture microplate at an optimized density to achieve 80-90% confluence on the day of the assay.

-

Mito Stress Test: To assess mitochondrial function, a Mito Stress Test is performed. This involves the sequential injection of:

-

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Glycolysis Stress Test: To assess glycolytic function, a Glycolysis Stress Test is performed. This involves the sequential injection of:

-

Glucose: To measure the basal rate of glycolysis.

-

Oligomycin: To inhibit oxidative phosphorylation and force cells to rely on glycolysis, revealing the maximal glycolytic capacity.

-

2-Deoxyglucose (2-DG): A glucose analog that inhibits glycolysis.

-

-

Data Analysis: OCR and ECAR are measured in real-time. The data is analyzed to determine key parameters of mitochondrial and glycolytic function.

Measurement of Intracellular ATP Levels

-

Assay Principle: Intracellular ATP levels can be quantified using a luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that is proportional to the ATP concentration.

-

Procedure:

-

Cells are treated with Mito-LND for the desired duration.

-

Cells are lysed to release intracellular ATP.

-

The cell lysate is mixed with a luciferase-based ATP detection reagent.

-

Luminescence is measured using a luminometer.

-

A standard curve is generated using known concentrations of ATP to quantify the ATP levels in the samples.

-

Measurement of Reactive Oxygen Species (ROS)

-

Fluorescent Probes: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescein diacetate (DCFDA) or dihydroethidium (DHE).

-

Procedure (using DCFDA):

-

Cells are treated with Mito-LND.

-

Cells are incubated with DCFDA, which is deacetylated by cellular esterases to a non-fluorescent compound and later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., AKT, mTOR, p70S6K).

-

Procedure:

-

Cells are treated with Mito-LND and then lysed.

-

Protein concentrations in the lysates are determined.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-phospho-AKT, anti-AKT).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by Mito-LND

Caption: Signaling cascade initiated by Mito-LND in cancer cells.

Experimental Workflow for Assessing Mito-LND's Metabolic Impact

Caption: A typical workflow for investigating Mito-LND's effects.

Conclusion

Mito-Lonidamine represents a promising strategy in the field of cancer therapeutics by specifically targeting the metabolic machinery of tumor cells. Its ability to dually inhibit mitochondrial complexes I and II, leading to decreased ATP production, increased oxidative stress, and modulation of key survival signaling pathways, underscores its potential as a potent anti-cancer agent. The detailed methodologies and data presented in this guide are intended to provide a solid foundation for researchers to further explore and harness the therapeutic capabilities of Mito-LND in the ongoing fight against cancer. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile.

References

- 1. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]

- 2. Metabolic Changes in Cancer: The Warburg Effect | Cell Signaling Technology [cellsignal.com]

- 3. The Warburg effect in tumor progression: Mitochondrial oxidative metabolism as an anti-metastasis mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer [frontiersin.org]

Mito-LND: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mito-LND (Mito-Lonidamine) is a novel, orally active, mitochondria-targeted therapeutic agent that has demonstrated significant potential in preclinical cancer models. By selectively accumulating in the mitochondria of cancer cells, Mito-LND disrupts cellular bioenergetics, leading to a cascade of events culminating in cell death. This technical guide provides an in-depth overview of the current understanding of Mito-LND's pharmacokinetics and pharmacodynamics, with a focus on its mechanism of action, efficacy in various cancer models, and the experimental methodologies used to elucidate these properties. While extensive pharmacodynamic data is available, detailed pharmacokinetic parameters remain an area for future investigation.

Introduction

Cancer cells exhibit altered metabolic pathways, often relying on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. However, mitochondrial oxidative phosphorylation (OXPHOS) remains crucial for tumor growth and survival. Mito-LND is a strategic modification of the antiglycolytic drug lonidamine (LND), designed to specifically target and inhibit mitochondrial function in cancer cells. This targeted approach aims to enhance anti-cancer efficacy while minimizing off-target toxicity.[1][2] This document serves as a comprehensive resource, summarizing the key quantitative data, experimental protocols, and known signaling pathways associated with Mito-LND.

Pharmacokinetics: An Area for Further Investigation

Despite being described as an "orally active" compound in multiple studies, detailed in vivo pharmacokinetic data for Mito-LND, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively reported in the currently available scientific literature.[3][4] One study noted that in cells treated with Mito-LND, the parent compound lonidamine (LND) was below the level of detection, suggesting that Mito-LND is not readily metabolized back to LND within the cellular environment. However, comprehensive studies detailing its metabolic fate, plasma concentration-time profiles, bioavailability, and excretion pathways are needed to fully characterize its pharmacokinetic profile and support its clinical development.

Pharmacodynamics: Mechanism of Action and Cellular Effects

Mito-LND's primary mechanism of action is the targeted inhibition of mitochondrial bioenergetics, leading to a cascade of downstream effects that collectively inhibit cancer cell proliferation, survival, and metastasis.[1]

Inhibition of Mitochondrial Respiration

Mito-LND potently inhibits Complexes I and II of the mitochondrial electron transport chain, thereby disrupting oxidative phosphorylation. This inhibition leads to a significant decrease in cellular oxygen consumption and ATP production.

Induction of Oxidative Stress

By blocking the electron transport chain, Mito-LND promotes the leakage of electrons and the subsequent generation of reactive oxygen species (ROS), leading to a state of oxidative stress within the cancer cells.

Modulation of Key Signaling Pathways

Mito-LND has been shown to inactivate critical pro-survival signaling pathways. In lung cancer cells, it downregulates the AKT/mTOR/p70S6K signaling cascade. In glioblastoma models, it has been observed to block the Raf/MEK/ERK signaling pathway.

Induction of Cell Death

The culmination of these effects is the induction of cancer cell death through multiple mechanisms, including apoptosis and autophagy.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data regarding the in vitro efficacy of Mito-LND across various cancer cell lines.

Table 1: In Vitro Cell Growth Inhibition by Mito-LND

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H2030BrM3 | Lung Cancer (Brain Metastasis) | 0.74 | |

| A549 | Lung Cancer | 0.69 | |

| LN229 | Glioblastoma | 2.01 | |

| U251 | Glioblastoma | 1.67 | |

| T98G | Glioblastoma | 3.36 | |

| U87 | Glioblastoma | 3.45 |

Table 2: Inhibition of Mitochondrial Complexes by Mito-LND in H2030BrM3 Cells

| Mitochondrial Complex | IC50 (µM) | Reference |

| Complex I | 1.2 | |

| Complex II | 2.4 |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to determine the pharmacodynamic properties of Mito-LND.

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the cytotoxic effects of Mito-LND on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., LN229, U251, T98G, U87) in 96-well plates at a specified density.

-

Compound Treatment: After cell adherence, treat the cells with varying concentrations of Mito-LND for a designated period (e.g., 72 hours).

-

CCK-8 Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells and determine the IC50 value.

Mitochondrial Complex I Activity Assay

This assay measures the specific activity of mitochondrial complex I.

-

Cell Treatment: Treat cells (e.g., LN229, U251) with different concentrations of Mito-LND for a specified time (e.g., 6 hours).

-

Sample Preparation: Isolate mitochondria from the treated cells.

-

Assay Reaction: In a 96-well UV microplate, add the mitochondrial sample, working reagent VI, and another working reagent.

-

Absorbance Measurement: Immediately measure the initial absorbance (A1) and the absorbance after 2 minutes (A2) at 340 nm.

-

Activity Calculation: Calculate the change in absorbance (ΔA = A1 - A2) to determine the enzyme activity.

Reactive Oxygen Species (ROS) Detection

This protocol describes the measurement of intracellular ROS levels.

-

Cell Treatment: Treat cancer cells with Mito-LND at the desired concentration and time point.

-

Flow Cytometry Analysis: Use flow cytometry to detect intracellular ROS levels after treatment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by Mito-LND and a typical experimental workflow.

Caption: Signaling pathways modulated by Mito-LND in cancer cells.

Caption: General experimental workflow for preclinical evaluation of Mito-LND.

In Vivo Efficacy

In preclinical animal models, orally administered Mito-LND has demonstrated significant anti-tumor activity.

Table 3: In Vivo Administration of Mito-LND in Mouse Models

| Cancer Model | Animal Model | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |

| Lung Cancer | Athymic nude mice with H2030BrM3 cells | 7.5 µmol/kg | Oral gavage | 5 days per week for 3 weeks | Significantly decreased tumor progression | |

| Glioblastoma | Nude mice with intracranial LN229 cells | 40 µM and 80 µM | - | - | Prolonged median survival by 12 and 22 days, respectively |

Conclusion and Future Directions

Mito-LND is a promising mitochondria-targeted anti-cancer agent with a well-defined pharmacodynamic profile characterized by the potent inhibition of mitochondrial respiration, induction of oxidative stress, and modulation of key cancer-related signaling pathways. The available data strongly supports its continued preclinical development. However, a significant knowledge gap exists regarding its pharmacokinetic properties. Future research should prioritize comprehensive ADME studies to determine its oral bioavailability, plasma and tissue distribution, metabolic fate, and excretion routes. This information will be critical for establishing a safe and effective dosing regimen for potential clinical trials and ultimately realizing the therapeutic potential of Mito-LND in oncology.

References

- 1. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis – ICR [icr.univ-amu.fr]

- 2. mdpi.com [mdpi.com]

- 3. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Structural Analysis of Mito-Lonidamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mito-Lonidamine (Mito-LND) is a novel, mitochondria-targeted derivative of the antiglycolytic drug Lonidamine (LND). By conjugating LND with a triphenylphosphonium (TPP+) cation, Mito-LND exhibits significantly enhanced potency and selectivity in targeting cancer cells. This modification facilitates its accumulation within the mitochondria, the powerhouse of the cell, leading to a multi-faceted disruption of cancer cell metabolism and signaling. This technical guide provides an in-depth analysis of the structure, mechanism of action, and key experimental protocols associated with the study of Mito-Lonidamine, intended to serve as a comprehensive resource for researchers in the field of oncology and drug development.

Structural and Chemical Properties